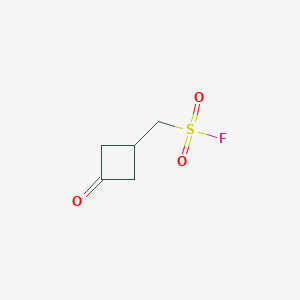

(3-Oxocyclobutyl)methanesulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-oxocyclobutyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTMPQIQBIQQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Oxocyclobutyl Methanesulfonyl Fluoride

Strategies for the Construction and Functionalization of the 3-Oxocyclobutyl Core

The cyclobutane (B1203170) ring, particularly when substituted with a ketone, presents a unique synthetic challenge due to its inherent ring strain. However, several powerful methods have been developed for its construction and subsequent functionalization.

Cycloaddition Reactions in Cyclobutane Synthesis

Cycloaddition reactions are a cornerstone of cyclobutane synthesis, offering a direct route to the four-membered ring system. numberanalytics.com Among these, [2+2] cycloadditions are particularly relevant. harvard.edu These reactions can be initiated either thermally or photochemically and involve the combination of two doubly bonded systems to form a cyclobutane ring. numberanalytics.com

For the synthesis of a 3-oxocyclobutyl structure, a ketene (B1206846) or a ketene equivalent can be reacted with an alkene in a [2+2] cycloaddition. Ketenes are highly reactive and readily undergo cycloaddition with a variety of alkenes to produce cyclobutanones. harvard.edu The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions.

Another powerful approach is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). Subsequent rearrangement or cleavage of the oxetane ring can then yield a functionalized cyclobutane.

Table 1: Examples of Cycloaddition Reactions for Cyclobutanone (B123998) Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| Dichloroketene | Cyclopentadiene | [2+2] Cycloaddition | Bicyclic cyclobutanone |

| Alkene | Isocyanate | [2+2] Cycloaddition | β-Lactam |

| Benzaldehyde | 2,3-Dimethyl-2-butene | Paterno-Büchi | Oxetane |

Ring Expansion and Contraction Approaches to Oxocyclobutanes

Ring expansion and contraction reactions provide alternative pathways to cyclobutane derivatives, often starting from more readily available ring systems. These rearrangements are typically driven by the relief of ring strain or the formation of a more stable intermediate. chemistrysteps.comchemistrysteps.com

Ring Expansion: A common strategy involves the expansion of a cyclopropane (B1198618) ring. For instance, the treatment of a cyclopropylmethyl halide with a Lewis acid can generate a carbocation that rearranges to a cyclobutyl cation, which can then be trapped to form the desired product. chemistrysteps.comreddit.com Pinacol-type rearrangements of 1-(aminomethyl)cyclopropanols, known as the Demyanov rearrangement, can also lead to cyclobutanones. wikipedia.org

Ring Contraction: Conversely, five-membered rings can be contracted to form cyclobutanes. The Favorskii rearrangement of α-halocyclopentanones in the presence of a base is a classic example of a ring contraction that yields cyclobutanecarboxylic acid derivatives. chemistrysteps.com Photochemical rearrangements of certain cyclohexadienones can also lead to bicyclic systems that, upon further transformation, can yield functionalized cyclobutanes. illinois.edu

Table 2: Ring Expansion and Contraction Methodologies

| Starting Material | Reagents | Reaction Type | Product |

| Cyclopropylmethyl bromide | Silver tetrafluoroborate | Carbocation Rearrangement | Cyclobutanol |

| 2-Chlorocyclopentanone | Sodium methoxide | Favorskii Rearrangement | Methyl cyclobutanecarboxylate |

| 4,4-Diphenylcyclohexadienone | UV light | Photochemical Rearrangement | Bicyclic photoproduct |

Selective Functionalization of Pre-formed Cyclobutyl Derivatives

Once a cyclobutane core is established, selective functionalization is often necessary to introduce the desired substituents. For the synthesis of a 1,3-disubstituted cyclobutane like the target compound, controlling the stereochemistry is crucial. nih.govresearchgate.netnih.govresearchgate.netdocumentsdelivered.com

A notable strategy involves the formal γ-C–H functionalization of cyclobutyl ketones. nih.govresearchgate.netnih.govresearchgate.netdocumentsdelivered.com This can be achieved through a Norrish-Yang cyclization of a cyclobutyl aryl ketone to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.netnih.govresearchgate.netdocumentsdelivered.com This intermediate can then undergo a palladium-catalyzed C–C bond cleavage and functionalization to introduce a variety of substituents at the 3-position with high cis-selectivity. nih.govresearchgate.netnih.govresearchgate.netdocumentsdelivered.com The aryl ketone moiety can then be further manipulated or removed. nih.gov

Methodologies for the Introduction of the Methanesulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is a key feature of the target molecule and has gained significant attention in medicinal chemistry and chemical biology. Several methods are available for its introduction.

Direct Fluorosulfonylation Reactions

Direct fluorosulfonylation methods offer an efficient way to install the sulfonyl fluoride group. rsc.org These reactions often proceed through radical intermediates. rsc.org For instance, the addition of a fluorosulfonyl radical to an alkene or alkyne can be a powerful strategy. thieme-connect.de Recent advances have utilized photoredox catalysis to generate fluorosulfonyl radicals from precursors like FSO2Cl under mild conditions. researchgate.net

Another approach involves the use of sulfuryl fluoride (SO2F2) gas as a reagent for the direct fluorosulfonylation of various nucleophiles, although this often requires specialized handling procedures. researchgate.net The development of bench-stable reagents that can deliver the fluorosulfonyl group is an active area of research. acs.org

Halogen Exchange Reactions on Sulfonyl Halides

A widely used and reliable method for the synthesis of sulfonyl fluorides is the halogen exchange (halex) reaction on the corresponding sulfonyl chlorides. wikipedia.org This nucleophilic substitution is typically achieved by treating a sulfonyl chloride with a fluoride salt. nih.govacs.org

Potassium fluoride (KF) or potassium bifluoride (KHF2) are commonly employed as the fluoride source. wikipedia.orgnih.gov The reaction can be carried out in various solvents, including water, or biphasic systems like water/acetone, often with high efficiency. google.comorganic-chemistry.org This method is generally tolerant of a wide range of functional groups, making it a versatile tool for the late-stage introduction of the sulfonyl fluoride moiety. organic-chemistry.org The greater stability of sulfonyl fluorides compared to sulfonyl chlorides often drives the reaction to completion. nih.gov

Table 3: Reagents for Halogen Exchange on Sulfonyl Chlorides

| Sulfonyl Chloride | Fluoride Source | Solvent | Product |

| Methanesulfonyl chloride | Potassium fluoride | Water | Methanesulfonyl fluoride |

| p-Toluenesulfonyl chloride | Potassium bifluoride | Water | p-Toluenesulfonyl fluoride |

| Benzenesulfonyl chloride | Potassium fluoride | Water/Acetone | Benzenesulfonyl fluoride |

Electrochemical Fluorination Techniques and Precursor Transformation

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reagents for the introduction of fluorine atoms into organic molecules. In the context of synthesizing (3-Oxocyclobutyl)methanesulfonyl fluoride, electrochemical fluorination can be envisioned as a key step in the transformation of a suitable sulfur-containing precursor.

A plausible precursor for this transformation is (3-oxocyclobutyl)methanethiol . The synthesis of this thiol can be achieved from a more readily available starting material, 3-oxocyclobutanecarboxylic acid . The carboxylic acid can be reduced to the corresponding alcohol, (3-oxocyclobutyl)methanol , which is then converted to a leaving group, such as a tosylate or a bromide. Subsequent displacement with a sulfur nucleophile, like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, would yield the desired thiol.

The electrochemical fluorination of (3-oxocyclobutyl)methanethiol would then proceed via an oxidative process at the anode. In a typical setup, the thiol is electrolyzed in an undivided cell in the presence of a fluoride source, such as potassium fluoride, and a suitable electrolyte. The reaction mechanism is thought to involve the formation of radical intermediates. This environmentally benign approach avoids the need for harsh and hazardous fluorinating reagents.

Table 1: Proposed Electrochemical Fluorination of (3-Oxocyclobutyl)methanethiol

| Step | Reactant | Reagents | Product |

| 1 | (3-oxocyclobutyl)methanethiol | KF, Electrolyte, Electric Current | This compound |

Detailed research findings have demonstrated the successful electrochemical synthesis of various alkyl and aryl sulfonyl fluorides from their corresponding thiols or disulfides. These processes are often characterized by their mild reaction conditions and broad substrate scope.

Multi-step Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and modularity.

Divergent Synthesis:

A divergent approach would commence with a common intermediate, such as 3-oxocyclobutanecarboxylic acid or its corresponding methyl ester. This starting material can be transformed into a variety of functionalized cyclobutane derivatives. For the synthesis of the target compound, the carboxylic acid would first be reduced to (3-oxocyclobutyl)methanol . From this key intermediate, the synthesis diverges. One pathway involves the conversion of the alcohol to a halide, for instance, (3-oxocyclobutyl)methyl bromide , followed by substitution with a sulfite (B76179) salt and subsequent conversion to the sulfonyl fluoride.

Convergent Synthesis:

A convergent synthesis would involve the preparation of two or more fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a possible convergent strategy would involve the synthesis of a cyclobutane precursor with a suitable electrophilic or nucleophilic handle at the 1-position, and a separate reagent containing the methanesulfonyl fluoride moiety. For example, a Grignard reagent derived from 3-bromocyclobutanone could be coupled with a reagent like sulfuryl fluoride. However, controlling the reactivity and selectivity in such a coupling could be challenging.

A more plausible convergent approach could involve a [2+2] cycloaddition reaction between a ketene or a ketene equivalent and an alkene already bearing the sulfonyl fluoride precursor.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound is fraught with challenges related to selectivity, which must be carefully addressed to achieve the desired product with high purity and yield.

Chemoselectivity: The presence of two reactive functional groups, the ketone and the sulfonyl fluoride, necessitates the use of chemoselective reagents. For instance, during the reduction of an ester or carboxylic acid precursor to the corresponding alcohol, the ketone functionality must remain intact. This can be achieved by using selective reducing agents or by protecting the ketone as a ketal prior to reduction.

Regioselectivity: In a divergent synthesis starting from a symmetrically substituted cyclobutane precursor, the regioselective introduction of two different substituents at the 1- and 3-positions is a critical consideration. If starting with an unsymmetrical precursor, directing the incoming groups to the desired positions is paramount.

Stereoselectivity: The 1,3-disubstituted cyclobutane core of the target molecule can exist as cis and trans isomers. Controlling the stereochemical outcome of the reactions is crucial, especially if a specific isomer is desired for biological applications. The stereoselectivity of reactions involving cyclobutane rings is often influenced by the ring's puckered conformation and the steric hindrance of the substituents. Diastereoselective reductions of 3-substituted cyclobutanones, for example, often favor the formation of the cis-alcohol due to steric approach control. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the products. For instance, the reduction of a 3-substituted cyclobutanone with a bulky reducing agent would likely lead to the hydride attacking from the less hindered face, resulting in a specific stereoisomer.

Table 2: Key Stereoselective Transformations in the Synthesis of 1,3-Disubstituted Cyclobutanes

| Reaction Type | Substrate | Reagent | Major Product Stereochemistry |

| Reduction | 3-Substituted Cyclobutanone | Bulky Hydride (e.g., L-Selectride) | cis-Alcohol |

| Nucleophilic Addition | 3-Substituted Cyclobutanone | Grignard Reagent | Dependent on steric and electronic factors |

| [2+2] Cycloaddition | Alkene + Ketene | Thermal or Photochemical | Dependent on concerted or stepwise mechanism |

Chemical Reactivity and Mechanistic Investigations of 3 Oxocyclobutyl Methanesulfonyl Fluoride

Reactivity Profile of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (—SO₂F) is known for its unique combination of stability and latent reactivity. researchgate.net Unlike other sulfonyl halides, the sulfur-fluorine bond is exceptionally strong and generally resistant to reduction and premature nucleophilic attack. researchgate.net However, its electrophilicity can be unlocked under specific conditions, making it a valuable functional group in modern synthetic chemistry. researchgate.net

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of click reactions developed by K. Barry Sharpless. researchgate.netcapes.gov.br SuFEx reactions are characterized by their reliability, high yields, and tolerance of a wide array of functional groups, often proceeding under mild, metal-free conditions. researchgate.netnih.gov The core principle involves the exchange of the fluoride atom on the hexavalent sulfur center with a nucleophile. nih.gov

For (3-Oxocyclobutyl)methanesulfonyl fluoride, the sulfonyl fluoride moiety can readily participate in SuFEx transformations. Key to this reactivity is the activation of the otherwise stable S-F bond, often facilitated by base catalysts or the use of silylated nucleophiles. capes.gov.brnih.gov The reaction allows for the covalent linking of the (3-Oxocyclobutyl)methane module to other molecules, such as phenols (to form sulfonate esters) or amines (to form sulfonamides). researchgate.netnih.gov This "connective" chemistry is a hallmark of the SuFEx concept.

Table 1: Illustrative SuFEx Reactions of this compound

| Nucleophile | Product Type | Illustrative Product Name | Conditions |

| Phenol | Sulfonate Ester | Phenyl (3-oxocyclobutyl)methanesulfonate | Base catalyst (e.g., Cs₂CO₃, DBU) |

| Aniline | Sulfonamide | N-Phenyl-(3-oxocyclobutyl)methanesulfonamide | Base catalyst or direct reaction |

| Trimethylsilylated Phenol | Sulfonate Ester | Phenyl (3-oxocyclobutyl)methanesulfonate | Fluoride source (e.g., TBAF) |

| Benzylamine | Sulfonamide | N-Benzyl-(3-oxocyclobutyl)methanesulfonamide | Base catalyst or direct reaction |

Nucleophilic Substitution at the Sulfur Center

Beyond the specific framework of SuFEx, the sulfonyl fluoride group undergoes nucleophilic substitution with a variety of strong nucleophiles. While thermodynamically stable and often unreactive in neutral or aqueous environments, its electrophilic sulfur atom can be attacked by nucleophiles, leading to the displacement of the fluoride ion. researchgate.net Fluoride is an excellent leaving group once the S-F bond is activated, a process that can be assisted by proton or silicon centers. capes.gov.br

The reaction of this compound with nucleophiles like alkoxides, phenoxides, and amines can yield the corresponding sulfonate esters and sulfonamides. acs.org The chemoselectivity is a key feature; sulfonyl fluorides react exclusively at the sulfur center, unlike sulfonyl chlorides which can sometimes undergo side reactions. This predictable reactivity makes the compound a reliable precursor for introducing the (3-oxocyclobutyl)methanesulfonyl moiety.

Interactions with Organometallic Reagents

The sulfonyl fluoride group can react with potent carbon nucleophiles such as organometallic reagents. Grignard reagents (R-MgX) and organolithium compounds (R-Li) are capable of attacking the electrophilic sulfur center to displace the fluoride ion. This reaction results in the formation of a new carbon-sulfur bond, yielding sulfones. acs.org

The reaction of this compound with an organometallic reagent like phenylmagnesium bromide would be expected to produce (3-oxocyclobutyl)methyl phenyl sulfone. This transformation provides a direct method for creating a stable C-SO₂-C linkage, further expanding the synthetic utility of the parent compound beyond the heteroatom connections typical of SuFEx chemistry.

Reactivity of the 3-Oxocyclobutyl Moiety

The cyclobutanone (B123998) ring system contains two key sites of reactivity: the electrophilic carbonyl carbon and the acidic alpha-hydrogens adjacent to the carbonyl group.

Ketone Carbonyl Reactivity: Nucleophilic Addition and Condensation Reactions

The carbonyl group (C=O) of the cyclobutanone ring is a classic electrophile. The carbon atom bears a partial positive charge due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction is known as nucleophilic addition. libretexts.orglibretexts.org

In this process, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.comopenstax.org Subsequent protonation yields an alcohol. libretexts.org this compound can thus react with a wide range of nucleophiles, such as Grignard reagents, organolithium reagents, hydrides (e.g., from NaBH₄), and cyanide, to form the corresponding tertiary or secondary alcohols. Because the two faces of the carbonyl group are equivalent, addition of a nucleophile does not create a new chiral center unless the nucleophile itself is chiral.

Condensation reactions are also possible. For instance, reaction with primary amines can form imines, while reaction with secondary amines can yield enamines, both important intermediates in organic synthesis.

Table 2: Representative Nucleophilic Additions to the Carbonyl of this compound

| Reagent | Nucleophile | Intermediate | Final Product | Product Class |

| CH₃MgBr, then H₃O⁺ | CH₃⁻ | Magnesium alkoxide | 1-Methyl-3-((fluorosulfonyl)methyl)cyclobutanol | Tertiary Alcohol |

| NaBH₄, then H₃O⁺ | H⁻ | Alkoxide | 3-((Fluorosulfonyl)methyl)cyclobutanol | Secondary Alcohol |

| KCN, H⁺ | CN⁻ | Cyanohydrin alkoxide | 3-((Fluorosulfonyl)methyl)-1-hydroxycyclobutanecarbonitrile | Cyanohydrin |

| C₆H₅NH₂, H⁺ | C₆H₅NH₂ | Carbinolamine | N-(3-((Fluorosulfonyl)methyl)cyclobutylidene)aniline | Imine |

Alpha-Hydrogen Reactivity and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com The pKa of these α-hydrogens is significantly lower than that of hydrogens on a standard alkane. ubc.ca

Treatment of this compound with a suitable base leads to the formation of an enolate anion. wikipedia.org The choice of base and reaction conditions can be crucial. Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to remove the most accessible proton, leading to the "kinetic" enolate. masterorganicchemistry.comwikipedia.org Weaker bases like sodium ethoxide, used in smaller amounts, allow for an equilibrium to be established, favoring the more stable, more substituted "thermodynamic" enolate. libretexts.org In the case of this symmetrical ketone, the kinetic and thermodynamic enolates are identical.

Once formed, this enolate is a potent nucleophile and can react with various electrophiles at the α-carbon, forming a new carbon-carbon bond. ubc.cabham.ac.uk Common reactions include alkylation with alkyl halides and aldol (B89426) reactions with other aldehydes or ketones. This reactivity provides a powerful tool for elaborating the structure of the cyclobutane (B1203170) ring.

Ring-Opening and Rearrangement Reactions of the Cyclobutane System

The cyclobutane ring in this compound is characterized by significant ring strain, which is a primary driver for its reactivity. The strain energy of a cyclobutanone ring is substantial, estimated to be around 120 kJ mol⁻¹, making it susceptible to reactions that relieve this strain. nih.gov This inherent instability facilitates a variety of ring-opening and rearrangement reactions under thermal, photochemical, or chemical induction.

Photochemically Induced Ring-Opening:

Upon ultraviolet (UV) excitation, cyclobutanone and its derivatives can undergo Norrish Type-I reactions. This process involves the homolytic cleavage of one of the α-carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of a diradical intermediate. This ring-opening is an ultrafast process, occurring on sub-picosecond to picosecond timescales. nih.govresearchgate.net For cyclobutanone, this cleavage is particularly efficient because the extension of the C-C bond relieves the significant ring strain, lowering the energy barrier for this process compared to less strained cyclic ketones like cyclopentanone (B42830) or cyclohexanone. nih.gov The resulting acyl-alkyl diradical can then undergo several subsequent reactions, including decarbonylation to form cyclopropane (B1198618) derivatives or fragmentation to produce ethene and ketene (B1206846).

Chemically Induced Rearrangements:

The strained four-membered ring of the oxocyclobutyl moiety can also be induced to rearrange through various chemical transformations. These reactions often involve initial modification of the ketone functionality, followed by a rearrangement that expands or opens the ring.

Beckmann Rearrangement: The ketone can be converted to a cyclobutanone oxime. Treatment of the oxime with an acid catalyst can initiate a Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group migrates, leading to the formation of a ring-expanded γ-lactam (a five-membered cyclic amide). rsc.org This reaction provides a pathway to larger ring systems from the cyclobutane precursor.

Baeyer-Villiger Oxidation: Reaction of the cyclobutanone with a peroxy acid can result in a Baeyer-Villiger oxidation. This involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclobutanone into a γ-butyrolactone (a five-membered cyclic ester).

Radical-Mediated Ring-Opening: The cyclobutane ring is susceptible to opening via radical-mediated pathways. For instance, derivatization of the ketone to a cyclobutanone oxime, followed by reaction with sulfuryl fluoride (SO₂F₂), can generate an oxime sulfonyl ester intermediate. This intermediate can then undergo a single-electron reduction to form an iminyl radical. The high ring strain promotes a rapid β-scission of the C-C bond, opening the ring to form a more stable cyano-substituted alkyl radical. beilstein-journals.orgrsc.orgbeilstein-archives.org This strategy highlights a direct method for cleaving the cyclobutane ring, driven by the formation of a stabilized radical species.

A summary of representative rearrangement reactions of the cyclobutanone system is presented in Table 1.

| Reaction Type | Starting Moiety | Key Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Beckmann Rearrangement | Cyclobutanone Oxime | Acid Catalyst | γ-Lactam | rsc.org |

| Baeyer-Villiger Oxidation | Cyclobutanone | Peroxy Acid | γ-Butyrolactone | libretexts.org |

| Radical-Mediated Ring-Opening | Cyclobutanone Oxime | SO₂F₂ / Initiator | Cyanoalkyl Radical | beilstein-journals.orgrsc.org |

Interplay Between the Sulfonyl Fluoride and Oxocyclobutyl Functionalities

The chemical behavior of this compound is not merely a sum of its parts; a significant interplay exists between the strained oxocyclobutyl ring and the electrophilic sulfonyl fluoride group. This interaction can modulate the reactivity of both moieties.

The sulfonyl fluoride group is a potent electron-withdrawing group. This electronic effect can influence the reactivity of the adjacent cyclobutanone. The inductive effect of the -CH₂SO₂F substituent can increase the electrophilicity of the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack.

Conversely, the oxocyclobutyl ring can influence the reactivity of the sulfonyl fluoride. While alkyl sulfonyl fluorides are generally less reactive in Sulfur(VI) Fluoride Exchange (SuFEx) reactions than their aryl counterparts, the proximity of the ketone could lead to unexpected reactivity. Intramolecular noncovalent interactions, such as those observed between sulfonyl groups and other nearby functional groups, can alter the electronic properties and reactivity of the S-F bond. nih.gov For example, intramolecular interactions between the sulfonyl oxygens or the fluorine atom and the carbonyl group or enolate intermediate could stabilize transition states in certain reactions.

A clear example of this interplay is seen in reactions where a reagent targets one functionality to initiate a transformation of the other. The SO₂F₂-mediated ring-opening of cyclobutanone oximes is a prime illustration. beilstein-journals.orgbeilstein-archives.org In this reaction, the sulfuryl fluoride reacts with the hydroxyl group of the oxime, forming a sulfonyl ester. This transformation activates the molecule, facilitating a subsequent single-electron transfer and radical-mediated cleavage of the strained cyclobutane ring. This demonstrates a direct causal link where the formation of a sulfur-fluoride related bond on a derivative of the oxocyclobutyl ring enables a profound change in the ring's structure.

Furthermore, the ketone can be envisioned as a handle to direct reactions. For example, conversion to an enolate could position a nucleophilic carbon center for a potential intramolecular reaction with the electrophilic sulfonyl fluoride group, which could lead to novel bicyclic sulfonamides or other complex structures, although such reactivity for this specific molecule has not been detailed in the literature.

Advanced Mechanistic Studies Utilizing Kinetic and Spectroscopic Probes

While specific mechanistic studies on this compound are not extensively documented, the reactivity of its core components—cyclobutanone and sulfonyl fluorides—has been investigated using advanced techniques, providing a framework for understanding its behavior.

Kinetic and Spectroscopic Probes for Cyclobutanone Reactivity:

The photochemistry of cyclobutanone serves as a key example of the application of advanced probes. The dynamics of its ring-opening have been elucidated using ultrafast laser spectroscopy. Transient electronic absorption spectroscopy has been employed to monitor the decay of the first excited singlet state (S₁) and the subsequent formation of intermediates on a picosecond timescale. nih.gov These studies allow for the direct measurement of reaction rates and the identification of transient species.

| Excitation Wavelength (nm) | Decay Time Constant (ps) | Assignment | Reference |

|---|---|---|---|

| Various UV | 0.65 ± 0.02 | S₁ Relaxation Component 1 | nih.govresearchgate.net |

| 7.0 ± 0.2 | S₁ Relaxation Component 2 | ||

| 550 ± 45 | S₁ Relaxation Component 3 (leading to indirect pathways) |

This table presents kinetic data from global fits of transient absorption spectra of cyclobutanone, illustrating the multi-exponential decay of its excited state leading to ring-opening.

Kinetic isotope effect studies have also been valuable in probing reaction mechanisms. For instance, such studies can help to elucidate the rate-determining steps in reactions like the Beckmann rearrangement of cyclobutanone oximes. rsc.org

Probing Sulfonyl Fluoride Reactivity:

The reactivity of the sulfonyl fluoride group, particularly in SuFEx chemistry, is often studied using a combination of kinetic analysis and spectroscopic monitoring. ¹⁹F NMR spectroscopy is an exceptionally powerful tool for this purpose, as the fluorine signal is highly sensitive to its chemical environment. acs.org By monitoring the disappearance of the reactant's ¹⁹F signal and the appearance of the product's signal over time, reaction rates and mechanisms can be determined.

Computational studies, using methods such as Density Functional Theory (DFT), are increasingly used to complement experimental work. Such calculations can provide insights into reaction pathways, transition state geometries, and activation energies, which are difficult to obtain experimentally. For the this compound molecule, DFT calculations could be used to model the barriers for ring-opening, predict the influence of the -CH₂SO₂F group on the ketone's properties, and explore potential intramolecular reaction pathways.

Applications of 3 Oxocyclobutyl Methanesulfonyl Fluoride in Advanced Organic Synthesis

As a Building Block for Complex Molecular Scaffolds

The inherent ring strain and multiple functional groups of (3-Oxocyclobutyl)methanesulfonyl fluoride (B91410) make it an attractive starting material for the synthesis of intricate molecular frameworks, including fluorinated heterocycles and complex polycyclic systems.

Synthesis of Fluorinated Heterocycles

While direct examples of (3-Oxocyclobutyl)methanesulfonyl fluoride in the synthesis of fluorinated heterocycles are not extensively documented, the reactivity of the sulfonyl fluoride moiety is well-established for constructing such systems. nih.govnih.govresearchgate.net The sulfonyl fluoride can act as a linchpin in cyclization reactions, where the fluorine atom serves as a leaving group in the presence of a suitable nucleophile. General strategies for the synthesis of fluorinated heterocycles often involve cycloaddition reactions, where fluorinated components enhance reactivity. nih.govresearchgate.net

The ketone functionality within the cyclobutane (B1203170) ring of this compound offers a handle for further elaboration. For instance, it can be transformed into a variety of other functional groups that can then participate in cyclization reactions to form heterocycles. The combination of the reactive sulfonyl fluoride and the modifiable ketone presents a promising, though underexplored, avenue for the synthesis of novel fluorinated heterocyclic systems.

Construction of Spiro and Polycyclic Systems

The cyclobutane ring of this compound is a key feature for the construction of spirocyclic and polycyclic systems. Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmaceutically active compounds. nih.gov The ketone at the 3-position of the cyclobutane ring can serve as an electrophilic center for the attachment of a second ring system, leading to the formation of a spirocyclic junction.

Furthermore, the strained four-membered ring can undergo ring-expansion or rearrangement reactions to generate larger, more complex polycyclic frameworks. mdpi.comresearchgate.net While specific examples utilizing this compound are not prominent in the literature, the principles of using cyclobutanone (B123998) derivatives for constructing such systems are well-established in organic synthesis. The presence of the methanesulfonyl fluoride group adds another dimension of reactivity that can be exploited in tandem with ring-forming strategies.

Role in Cross-Coupling and Functionalization Reactions

The sulfonyl fluoride group is known to participate in various cross-coupling and functionalization reactions, acting as a versatile functional handle. researchgate.netrsc.orgresearchgate.netnih.govlookchem.com Although the direct application of this compound in this context is not widely reported, the established reactivity of sulfonyl fluorides suggests its potential.

Sulfonyl fluorides can serve as coupling partners in palladium-catalyzed cross-coupling reactions, providing an alternative to more common substrates like organic halides and triflates. lookchem.com This allows for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The (3-Oxocyclobutyl)methyl portion of the molecule would be transferred in such reactions, enabling the introduction of this unique four-membered ring motif into a variety of molecular structures.

Moreover, the sulfonyl fluoride group can be used for late-stage functionalization, where a complex molecule is modified in the final steps of a synthesis. rsc.org This approach is highly valuable in drug discovery and development for rapidly generating analogues with improved properties.

Utilization in the Preparation of Chemical Probes and Modulators

Sulfonyl fluorides have gained significant attention as reactive electrophiles for the development of chemical probes and modulators of protein function. rsc.orgnih.govrsc.org The sulfonyl fluoride moiety can covalently react with nucleophilic residues in proteins, such as serine, threonine, tyrosine, and lysine, leading to irreversible inhibition. This property is particularly useful for activity-based protein profiling and for developing potent and selective enzyme inhibitors.

A notable application of sulfonyl fluorides is in the development of modulators for cereblon (CRBN), a component of an E3 ubiquitin ligase complex. rsc.orgnih.gov By incorporating a sulfonyl fluoride into a molecule that binds to CRBN, researchers can create covalent probes to study its function and develop novel therapeutics. While the use of this compound itself has not been specifically described for this purpose, its structural features could be incorporated into the design of new chemical probes. The cyclobutane ring could provide a rigid scaffold to orient the reactive sulfonyl fluoride for optimal interaction with a target protein.

Contributions to the Synthesis of Diverse Compound Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. The unique three-dimensional shape and reactivity of this compound make it a potentially valuable building block for DOS.

By applying a variety of synthetic transformations to the ketone and sulfonyl fluoride functionalities, a wide range of derivatives can be generated from this single starting material. For example, the ketone can be subjected to reactions such as olefination, reduction, and addition of organometallic reagents, while the sulfonyl fluoride can be used in coupling reactions or as a reactive handle for further modifications. researchgate.net This divergent synthetic approach allows for the rapid generation of a library of compounds with significant structural diversity, increasing the probability of discovering molecules with desired biological activities.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A complete NMR characterization of (3-Oxocyclobutyl)methanesulfonyl fluoride (B91410) involves a combination of ¹H, ¹³C, and ¹⁹F NMR experiments. Each of these nuclei provides a unique and complementary piece of the structural puzzle.

Proton (¹H) NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The cyclobutyl ring protons would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbon adjacent to the sulfonyl fluoride group are expected to be deshielded and appear at a lower field.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the cyclobutanone (B123998) ring is expected to have a characteristic chemical shift in the downfield region (around 200 ppm). The other carbons of the cyclobutyl ring and the methylene (B1212753) carbon attached to the sulfonyl group would appear at higher fields.

Fluorine-19 (¹⁹F) NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. wikipedia.org It is highly sensitive and provides a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom. wikipedia.orgalfa-chemistry.com The ¹⁹F NMR spectrum of (3-Oxocyclobutyl)methanesulfonyl fluoride would be expected to show a single resonance, likely a triplet due to coupling with the adjacent methylene protons. The chemical shift of this resonance would be characteristic of a sulfonyl fluoride group. ucsb.edu

A hypothetical summary of expected NMR data is presented in the table below.

| Nucleus | Hypothetical Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 3.0 - 3.5 | m | CH₂ adjacent to C=O |

| ¹H | 2.5 - 3.0 | m | CH₂ adjacent to CH-SO₂F |

| ¹H | 3.5 - 4.0 | t | CH₂-SO₂F |

| ¹³C | ~205 | s | C=O |

| ¹³C | ~45 | s | CH₂ adjacent to C=O |

| ¹³C | ~35 | s | CH-SO₂F |

| ¹³C | ~55 | s | CH₂-SO₂F |

| ¹⁹F | +40 to +80 | t | SO₂F |

To unambiguously assign the signals observed in the 1D NMR spectra and to gain deeper insights into the molecular structure and conformation, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclobutane (B1203170) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the cyclobutane ring.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing stable fragments and characteristic losses that can corroborate the proposed structure. For sulfonyl fluorides, fragmentation may involve the loss of SO₂F or related fragments. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ketone and the sulfonyl fluoride group. The C=O stretch of a four-membered cyclic ketone typically appears at a relatively high wavenumber (around 1780 cm⁻¹) due to ring strain. pressbooks.publibretexts.orguhcl.edu The S=O stretching vibrations of the sulfonyl fluoride group are expected to appear as two strong bands in the region of 1400-1450 cm⁻¹ (asymmetric) and 1200-1240 cm⁻¹ (symmetric).

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone in a four-membered ring) | ~1780 |

| S=O (Asymmetric stretch) | 1400 - 1450 |

| S=O (Symmetric stretch) | 1200 - 1240 |

| C-H (Aliphatic) | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive solid-state structure of a molecule, provided that a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and the conformation of the this compound molecule in the crystal lattice. This would unambiguously confirm the connectivity and stereochemistry of the molecule.

Computational and Theoretical Investigations of 3 Oxocyclobutyl Methanesulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and bond characteristics. For (3-Oxocyclobutyl)methanesulfonyl fluoride (B91410), methods like Density Functional Theory (DFT) would be employed to gain these insights.

Detailed research using DFT, likely with a functional such as B3LYP and a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. These calculations would reveal key structural parameters. The cyclobutane (B1203170) ring is expected to adopt a puckered conformation to alleviate ring strain. The methanesulfonyl fluoride group's orientation relative to the ring would also be determined.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The LUMO is expected to be centered around the sulfur atom of the sulfonyl fluoride group, indicating its susceptibility to nucleophilic attack. The HOMO might be located on the oxygen of the carbonyl group, suggesting its potential role as a nucleophilic center in certain reactions.

The electrostatic potential map would further highlight the electron distribution. A significant negative potential would be expected around the oxygen and fluorine atoms, while a positive potential would be anticipated around the sulfur atom, reinforcing the idea of the sulfur as an electrophilic site.

Illustrative Data from Quantum Chemical Calculations:

| Parameter | Calculated Value (Illustrative) | Methodology |

|---|---|---|

| S=O Bond Length | 1.43 Å | DFT/B3LYP/6-311++G(d,p) |

| S-F Bond Length | 1.58 Å | DFT/B3LYP/6-311++G(d,p) |

| C=O Bond Length | 1.21 Å | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Energy Landscapes

The flexibility of the cyclobutane ring and the rotation around the C-S single bond suggest that (3-Oxocyclobutyl)methanesulfonyl fluoride can exist in multiple conformations. A thorough conformational analysis would be crucial to identify the most stable structures and the energy barriers between them.

The cyclobutane ring itself is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orglibretexts.org This leads to two distinct positions for substituents: axial and equatorial. acs.org Consequently, the methanesulfonyl fluoride group can be in either an axial or an equatorial position. Computational studies on other 2-substituted cyclobutane derivatives have shown that the equatorial conformer is generally more stable. acs.org

A potential energy surface scan, varying the dihedral angles associated with the ring puckering and the C-S bond rotation, would be performed. This would identify all local minima (stable conformers) and transition states connecting them. The relative energies of these conformers would be calculated to determine their population at a given temperature according to the Boltzmann distribution. The energy barriers for ring inversion in monosubstituted cyclobutanes are typically low, in the range of 1.8 to 2.5 kcal/mol. acs.org

Illustrative Conformational Energy Profile:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 298 K (%) |

|---|---|---|---|

| Equatorial-gauche | 0.00 | C-C-C-C ≈ 25°, C-C-S-F ≈ 60° | ~70% |

| Equatorial-anti | 0.85 | C-C-C-C ≈ 25°, C-C-S-F ≈ 180° | ~20% |

| Axial-gauche | 2.10 | C-C-C-C ≈ -25°, C-C-S-F ≈ 60° | ~10% |

| Ring Inversion TS | ~2.5 | Planar Ring | - |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent.

These simulations could reveal the timescale of conformational transitions, such as the puckering of the cyclobutane ring and the rotation of the methanesulfonyl fluoride group. The influence of the solvent on the conformational preferences could also be assessed. For instance, a polar solvent might stabilize conformers with a larger dipole moment.

Furthermore, MD simulations can be used to calculate various thermodynamic properties and to understand how the molecule interacts with its environment through hydrogen bonding (with the carbonyl oxygen) or other non-covalent interactions.

Illustrative Findings from Molecular Dynamics Simulations:

| Property | Simulated Result (Illustrative) | Simulation Conditions |

|---|---|---|

| Ring Inversion Frequency | 109 - 1010 s-1 | Water, 300 K, 1 atm |

| Solvation Free Energy | -8.5 kcal/mol | Water, 300 K, 1 atm |

| Radial Distribution Function g(r) of water around C=O | Peak at 2.8 Å | Water, 300 K, 1 atm |

| Average Number of Hydrogen Bonds to C=O | 1.2 | Water, 300 K, 1 atm |

Reaction Pathway Modeling and Transition State Analysis

The sulfonyl fluoride moiety is a key functional group known for its reactivity towards nucleophiles, a reaction often referred to as Sulfur(VI) Fluoride Exchange (SuFEx). nih.gov Computational modeling can be used to investigate the mechanisms of such reactions involving this compound.

For example, the reaction with a simple nucleophile like a hydroxide (B78521) ion or an amine could be modeled. The reaction pathway would be calculated to determine the energy profile, including the energies of the reactants, products, any intermediates, and the transition state. The activation energy, which is the energy difference between the reactants and the transition state, would provide an estimate of the reaction rate.

Transition state theory would be applied to analyze the geometry of the transition state. For a nucleophilic attack on the sulfur atom, a trigonal bipyramidal transition state is expected. The analysis of the vibrational frequencies of the transition state would confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Such studies could also explore the effect of catalysts, such as Lewis acids, which are known to activate sulfonyl fluorides towards nucleophilic attack by coordinating to the oxygen or fluorine atoms. claremont.eduacs.org

Illustrative Reaction Pathway Data for Nucleophilic Attack by NH₃:

| Species | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Reactants (Molecule + NH₃) | 0.0 | Separated species |

| Transition State | +15.2 | Trigonal bipyramidal sulfur center |

| Products (Sulfonamide + HF) | -5.8 | Formation of S-N bond |

Future Research Directions and Emerging Opportunities in 3 Oxocyclobutyl Methanesulfonyl Fluoride Chemistry

Development of Novel and Sustainable Synthetic Routes

While specific synthetic routes for (3-Oxocyclobutyl)methanesulfonyl fluoride (B91410) are not yet established in the literature, the development of novel and sustainable methods for its synthesis is a critical first step for enabling its broader study. Future research will likely focus on adapting existing methodologies for sulfonyl fluoride synthesis to this specific target, with an emphasis on green chemistry principles. acs.org

Recent advancements in the synthesis of sulfonyl fluorides from readily available precursors like thiols and disulfides, using environmentally benign oxidants, present a promising avenue. osaka-u.ac.jpeurekalert.orgsciencedaily.com A key challenge will be the introduction of the oxocyclobutane moiety, which could potentially be achieved through cycloaddition reactions or by starting with a pre-functionalized cyclobutane (B1203170) derivative. researchgate.net The exploration of one-pot syntheses and flow chemistry approaches could also lead to more efficient and scalable production. acs.org Furthermore, employing aqueous conditions, potentially facilitated by surfactant-based catalysis, could significantly enhance the sustainability of the synthesis. digitellinc.com

| Synthetic Approach | Key Precursors | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Oxidative Fluorination of a Thiol | (3-Oxocyclobutyl)methanethiol | Utilizes readily available starting materials. osaka-u.ac.jp | Requires controlled oxidation to avoid side reactions. |

| Halide Exchange from Sulfonyl Chloride | (3-Oxocyclobutyl)methanesulfonyl chloride | A well-established method for sulfonyl fluoride synthesis. wikipedia.org | The precursor sulfonyl chloride may be unstable. |

| [2+2] Cycloaddition | Ethenesulfonyl fluoride and a suitable ketene (B1206846) equivalent | Direct formation of the cyclobutane ring. researchgate.net | Control of regioselectivity and stereoselectivity. |

| Surfactant-based Catalysis in Water | (3-Oxocyclobutyl)methanesulfonyl chloride | Environmentally friendly and potentially cost-effective. digitellinc.com | Substrate solubility and reactivity in aqueous media. |

Exploration of Unprecedented Reactivity Profiles in Catalysis

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for molecular assembly. ccspublishing.org.cnacs.org A significant future research direction will be to explore the reactivity of this compound as a SuFEx hub. The presence of the oxocyclobutyl group could modulate the electrophilicity of the sulfur center, potentially leading to unique reactivity profiles compared to simpler alkyl sulfonyl fluorides.

Furthermore, the development of catalytic methods to activate the S-F bond in this compound will be crucial. acs.org Research into nucleophilic catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), could enable efficient amidation and esterification reactions under mild conditions. chemrxiv.orgscispace.com The interplay between the ketone functionality and the sulfonyl fluoride group might also allow for novel tandem reactions, where both functional groups participate in a catalytic cycle. The potential for the strained cyclobutane ring to undergo ring-opening reactions under certain catalytic conditions also presents an intriguing avenue for creating more complex molecular architectures.

| Catalytic Transformation | Potential Catalyst | Projected Outcome | Research Focus |

|---|---|---|---|

| SuFEx Click Chemistry | Base or nucleophilic catalyst | Modular synthesis of complex molecules and polymers. acs.org | Investigating the influence of the oxocyclobutyl moiety on reaction kinetics. |

| Catalytic Amidation/Esterification | 1-hydroxybenzotriazole (HOBt) | Efficient synthesis of sulfonamides and sulfonates. chemrxiv.org | Optimizing reaction conditions for high yields and functional group tolerance. |

| Transition-Metal Catalyzed Cross-Coupling | Palladium or Nickel complexes | Formation of C-S bonds. nih.gov | Exploring the stability of the cyclobutane ring under cross-coupling conditions. |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Radical-mediated transformations. | Generation of sulfonyl radicals for addition to unsaturated systems. |

Integration into Advanced Materials Science Applications

The stability and reactivity of the sulfonyl fluoride group make it an attractive functional handle for materials science. ccspublishing.org.cnccspublishing.org.cn Future research could explore the incorporation of this compound as a monomer or cross-linker in the synthesis of novel polymers. The resulting polysulfonates or polysulfonamides could exhibit unique thermal and mechanical properties due to the rigid cyclobutane unit in the polymer backbone.

The ketone functionality of this compound offers opportunities for post-polymerization modification, allowing for the introduction of other functional groups or for the development of responsive materials. For instance, polymers containing this unit could be designed to degrade under specific conditions that target the ketone or the sulfonyl linkage. Additionally, the polarity of the oxocyclobutyl group could influence the solubility and self-assembly properties of the resulting materials, making them suitable for applications in coatings, membranes, or hydrogels.

| Application Area | Role of this compound | Potential Material Properties |

|---|---|---|

| Polymer Synthesis | Monomer for polycondensation reactions. rsc.orgrsc.org | Enhanced thermal stability and mechanical strength. |

| Functional Coatings | Cross-linking agent. | Improved adhesion and chemical resistance. |

| Responsive Materials | Functional monomer with a modifiable ketone group. | Stimuli-responsive degradation or property changes. |

| Biomaterials | Component of biodegradable polymers. | Tunable degradation rates and biocompatibility. |

Interdisciplinary Research in Chemical Biology and Medicinal Chemistry

Sulfonyl fluorides are recognized as privileged "warheads" in chemical biology and medicinal chemistry due to their ability to form stable covalent bonds with nucleophilic amino acid residues in proteins. rsc.orgenamine.netnih.gov The unique structure of this compound makes it a highly attractive candidate for the development of novel chemical probes and therapeutic agents.

Future research in this area will likely involve the design and synthesis of this compound derivatives as covalent inhibitors for a variety of enzyme classes. The oxocyclobutyl moiety can be explored for its potential to form specific interactions within a protein's binding pocket, thereby enhancing selectivity and potency. As a chemical probe, this compound could be used to identify and validate new drug targets through activity-based protein profiling. digitellinc.com The sulfonyl fluoride group is known to react with serine, threonine, lysine, and tyrosine residues, offering a broader range of potential targets compared to more traditional cysteine-reactive warheads. acs.orgenamine.net

| Research Area | Potential Application | Rationale |

|---|---|---|

| Covalent Inhibitor Design | Development of targeted therapies. nih.gov | The sulfonyl fluoride can form stable covalent bonds with protein targets. |

| Activity-Based Protein Profiling | Identification of novel drug targets. digitellinc.com | Can be used to label and identify active enzymes in complex biological systems. |

| Chemical Probe Development | Elucidation of biological pathways. claremont.edu | The oxocyclobutyl group can serve as a scaffold for further functionalization. |

| Fragment-Based Drug Discovery | As a starting point for lead optimization. | The small, rigid structure is ideal for fragment screening. |

Q & A

Q. What are the key structural features of (3-Oxocyclobutyl)methanesulfonyl fluoride, and how do they influence its reactivity in chemical synthesis?

The compound features a strained cyclobutane ring with a ketone group (3-oxo) and a methanesulfonyl fluoride moiety. The cyclobutyl ring introduces steric and electronic effects, potentially enhancing electrophilicity at the sulfonyl fluoride group. The sulfonyl fluoride (–SO₂F) is highly reactive, particularly in nucleophilic substitutions or enzyme inhibition via covalent binding to serine residues. Structural analogs like (2,6-dichlorophenyl)methanesulfonyl fluoride demonstrate similar reactivity patterns, where the sulfonyl fluoride group drives irreversible enzyme inhibition .

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

Synthesis typically involves:

- Step 1: Formation of the cyclobutane backbone via [2+2] cycloaddition or ring-closing metathesis.

- Step 2: Introduction of the sulfonyl fluoride group via fluorination of a sulfonyl chloride intermediate using KF or DAST (diethylaminosulfur trifluoride). Purity is validated using HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass matching, e.g., [M+H]⁺) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Key techniques include:

- NMR spectroscopy : To confirm the cyclobutyl ring (δ 3.0–4.0 ppm for strained CH₂ groups) and sulfonyl fluoride (δ ~130 ppm in ¹⁹F NMR).

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₅H₇FO₃S).

- X-ray crystallography : For absolute configuration determination, as seen in structurally related sulfonyl fluorides .

Advanced Research Questions

Q. How does this compound interact with acetylcholinesterase, and what experimental approaches characterize its inhibitory kinetics?

The sulfonyl fluoride group covalently binds to the active-site serine residue (Ser203 in human AChE), forming a stable adduct that irreversibly inhibits enzyme activity. Kinetic assays (e.g., Ellman’s method) measure residual enzyme activity over time, while X-ray crystallography or molecular docking reveals binding modes. Comparative studies with methanesulfonyl fluoride (CH₃SO₂F) show that the cyclobutyl group may enhance binding affinity due to hydrophobic interactions .

Q. What strategies can resolve discrepancies in reported inhibitory potencies of this compound across studies?

Discrepancies may arise from:

- Enzyme source : Species-specific AChE variations (e.g., rat vs. human).

- Assay conditions : pH, temperature, or substrate concentration differences.

- Compound purity : Trace impurities (e.g., unreacted sulfonyl chloride) can skew results. Mitigation strategies include standardizing assays (e.g., IC₅₀ under fixed conditions), validating purity via HPLC, and cross-referencing with structural analogs like methanedisulfonyl fluoride (CH₂(SO₂F)₂) .

Q. How do in utero exposure studies inform the neurotoxicological profile of sulfonyl fluoride compounds, and what models are appropriate for assessments?

Rodent models (e.g., rats) exposed to methanesulfonyl fluoride in utero show dose-dependent cognitive deficits (e.g., impaired maze performance) without long-term cholinergic changes. Key endpoints include:

- Behavioral assays : Morris water maze, passive avoidance.

- Biochemical analysis : AChE activity in brain homogenates. Göttingen minipigs are emerging models for neurotoxicity due to their physiological similarity to humans .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.